molecular formula C13H8ClNS B081272 11-Chloro-dibenzo[b,f][1,4]thiazepine CAS No. 13745-86-3

11-Chloro-dibenzo[b,f][1,4]thiazepine

Cat. No. B081272
CAS RN: 13745-86-3
M. Wt: 245.73 g/mol
InChI Key: ZFOZNNFYECYUQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

11-Chloro-dibenzo[b,f][1,4]thiazepine and its derivatives can be synthesized through various chemical pathways. One method involves the aminolysis of iminochlorides or the Bischler-Napieralski ring closure using phosphorus oxychloride (POCl3) (Schmutz, Künzle, Hunziker, & Gauch, 1967). Another approach described the synthesis of 11-Amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1,2]thiazepine from methyl 4-chloro-2-(chlorosulfonyl)-benzoate and N-methyl aniline (Jiao-jiao, 2010).

Molecular Structure Analysis

The molecular structure of 11-Chloro-dibenzo[b,f][1,4]thiazepine derivatives is characterized by various spectroscopic techniques such as IR, MS, and NMR. These methods confirm the structure and substitution patterns in the synthesized compounds (Jiao-jiao, 2010).

Scientific Research Applications

  • Antimicrobial Activity : Certain derivatives of dibenzo[b,f][1,4]thiazepine, specifically those with a 2-chloro N-phenylacetamide moiety attached to the 11-C position, exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria (Tailor, Patel, & Malik, 2014).

  • Green Synthesis Methods : Research has been conducted on developing green synthesis methods for certain 11-substituted derivatives of dibenzo[b,f][1,4]thiazepine, with high conversion rates and purity (Mahale et al., 2008).

  • Intermediate for Antipsychotic Drugs : Dibenzo[b,f][1,4]thiazepin-11[10H]-one, a closely related compound, is a key intermediate in the synthesis of the antipsychotic drug Quetiapine (Venkata Ramana et al., 2015).

  • Neuroleptic Properties : Certain amino-substituted derivatives of dibenzo[b,f]-1,4-thiazepine have been found to possess neuroleptic properties (Schmutz, Künzle, Hunziker, & Gauch, 1967).

  • Enantioselective Hydrogenation : Research shows that highly enantioselective hydrogenation of substituted dibenzo[b,f][1,4]thiazepines can be achieved, providing efficient access to optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]thiazepines (Guo et al., 2013).

  • Synthesis of Tianeptine Intermediate : The compound 11-Amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1,2]thiazepine is an important intermediate for the synthesis of Tianeptine, an antidepressant (Jiao-jiao, 2010).

  • Synthesis of Dibenzothiazepine Carboxamides : A sequential synthetic strategy has been developed for unexplored dibenzo[b,f][1,4]thiazepine carboxamides, demonstrating diversity in synthetic protocol (Saha, Wadhwa, & Sharma, 2015).

  • Synthesis of Quetiapine Hemifumarate : An improved synthesis method for quetiapine hemifumarate starts from dibenzo[b,f][1,4]thiazepin-11(10H)-one and includes 11-chloro-dibenzo[b,f][1,4]thiazepin as an intermediate (Jin, 2014).

Future Directions

The future directions of “11-Chloro-dibenzo[b,f][1,4]thiazepine” research could involve further exploration of its synthesis methods and potential applications .

properties

IUPAC Name

6-chlorobenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZNNFYECYUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442155
Record name 11-chloro-dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Chloro-dibenzo[b,f][1,4]thiazepine

CAS RN

13745-86-3
Record name 11-Chlorodibenzo[b,f][1,4]thiazepine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-chloro-dibenzo[b,f][1,4]thiazepine
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Record name Dibenzo[b,f][1,4]thiazepine, 11-chloro
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Record name 11-Chlorodibenzo[b,f][1,4]thiazepine
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Synthesis routes and methods I

Procedure details

A solution of dibenzo[b,f][1,4]thiazepin-11(10H)-one, prepared as described in the previous step, (14.6 g, 64 mmol) in phosphorus oxychloride (20 mL) was heated to reflux for 2 hours. The mixture was concentrated to provide the crude product which was used directly without further purification. ESI-MS (M+1): 246 calc. for C13H8ClNS 245.
Quantity
0 (± 1) mol
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20 mL
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Synthesis routes and methods II

Procedure details

A 2 liter round-bottom flask equipped with a magnetic stirring bar and reflux condenser with a nitrogen inlet was charged with 115.0 g (0.506 mole) of dibenzo[b,f][1,4]thiazepine-11(10-H)one, phosphorous oxychloride 700 ml (7.5 moles) and N,N-dimethylaniline 38.0 g (0.313 mole). The grey suspension was heated to gentle refluxing using a heating mantle. After 6 hours of heating, the resulting amber solution was allowed to cool to room temperature (from about 18°-25°C.) and was analyzed by thin-layer chromatography (TLC) using silica gel plates, developed with ether-hexane (1:1) and detected with ultraviolet light. Analysis revealed the desired imino chloride, Rf =0.70, and an absence of starting lactam.
Quantity
115 g
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reactant
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700 mL
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38 g
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ether-hexane
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Name
lactam
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Chloro-dibenzo[b,f][1,4]thiazepine
Reactant of Route 2
11-Chloro-dibenzo[b,f][1,4]thiazepine

Citations

For This Compound
6
Citations
JH Tailor - 2015 - shodhgangotri.inflibnet.ac.in
six chapters. Chapter-1 introduces the topic and its current status. Since the last century, heterocycles have constituted one of the largest areas of research in organic and medicinal …
Number of citations: 3 shodhgangotri.inflibnet.ac.in
SS Pawar - INTERNATIONAL JOURNAL OF PHARMA AND BIO …, 2013 - Citeseer
Dibenzothiazepine, a conjugated heterocyclic ring systems reported for their wide spectrum of pharmacological activity especially for its psychotherapeutic activities. Successful …
Number of citations: 4 citeseerx.ist.psu.edu
CH Bharathi, KJ Prabahar, CS Prasad… - Die Pharmazie-An …, 2008 - ingentaconnect.com
In the process for the preparation of quetiapine fumarate (1), six unknown impurities and one known impurity (intermediate) were identified ranging from 0.05–0.15% by reverse-phase …
Number of citations: 51 www.ingentaconnect.com
K SARAT, GVR Sharma, KT REDDY… - International …, 2020 - search.ebscohost.com
The present communication reports the improved synthesis of an API molecule Quetiapine established by using R software for quality by design which improved the yield. An optimized …
Number of citations: 2 search.ebscohost.com
NO Mahmoodi, M Pourhossein Parizad… - … , Sulfur, and Silicon …, 2015 - Taylor & Francis
A one-pot synthesis of quetiapine from dibenzo[b,f][1,4]thiazepin-11(10H)-one and 4-hydroxyethoxy ethyl piperazine (HEEP) in toluene using N,N-dimethylaniline (DMA) and …
Number of citations: 4 www.tandfonline.com
M Rezaei, A Ramazani, F Hokmabadi - Chemical Methodologies, 2018 - academia.edu
Background: Quetiapine fumarate is a dibenzothiazepine derivative and it is classified as a second-generation antipsychotic drug that has been established as an effective therapy for …
Number of citations: 5 www.academia.edu

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